molecular formula C12H10N2O2S B2842688 N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1219913-76-4

N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2842688
CAS No.: 1219913-76-4
M. Wt: 246.28
InChI Key: XMSPKHPUVKFGDJ-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound that features both thiophene and furan rings

Preparation Methods

The synthesis of N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 3-cyanothiophene-2-amine with 2,5-dimethylfuran-3-carboxylic acid. This reaction is usually carried out under N-acylation conditions, where the amine group of the 3-cyanothiophene-2-amine reacts with the carboxylic acid group of the 2,5-dimethylfuran-3-carboxylic acid to form the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide include other heterocyclic amides such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide . These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activities. The unique combination of the furan and thiophene rings in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in its applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-7-5-10(8(2)16-7)11(15)14-12-9(6-13)3-4-17-12/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSPKHPUVKFGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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